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molecular formula C10H16N2O B8734699 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol

1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol

Cat. No. B8734699
M. Wt: 180.25 g/mol
InChI Key: CZFBWOCAGHHASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 99b by using the 1-(1-methyl-1H-pyrazol-5-yl)cyclohexanol (11.32 g, 62.8 mmol) prepared in Example 123a, p-toluenesulfonic acid monohydrate (17.9 g, 94.1 mmol) and toluene (100 mL), to yield the title compound (8.89 g, 87%) as a colorless oil.
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2(O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:5][CH:4]=[N:3]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:7]1([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=2)[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.32 g
Type
reactant
Smiles
CN1N=CC=C1C1(CCCCC1)O
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 8.89 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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